Nav1.6 Inhibitory Potency: Head-to-Head vs Des‑2‑methyl Analog
In a side‑by‑side whole‑cell patch‑clamp assay, 4‑fluoro‑N‑((1‑(4‑fluorophenyl)cyclopropyl)methyl)‑2‑methylbenzenesulfonamide (the target compound) inhibited human Nav1.6 in the inactivated state with an IC50 of 48 nM, whereas the des‑2‑methyl analog (4‑fluoro‑N‑((1‑(4‑fluorophenyl)cyclopropyl)methyl)‑benzenesulfonamide) showed an IC50 of 410 nM [1]. The 8.5‑fold potency difference is attributed to the 2‑methyl group imposing a twist angle that optimally positions the sulfonamide oxygen for a hydrogen‑bond interaction with Arg1579 in the DIV voltage‑sensor domain.
| Evidence Dimension | Nav1.6 inactivation-state IC50 (nM) |
|---|---|
| Target Compound Data | 48 ± 6 nM |
| Comparator Or Baseline | Des‑2‑methyl analog (4‑fluoro‑N‑((1‑(4‑fluorophenyl)cyclopropyl)methyl)‑benzenesulfonamide): 410 ± 52 nM |
| Quantified Difference | 8.5‑fold lower IC50 for the target compound |
| Conditions | Whole‑cell patch‑clamp on HEK293 cells stably expressing human Nav1.6, holding potential −120 mV, inactivated state induced by 2 s pre‑pulse to −50 mV |
Why This Matters
For purchasing decisions, this 8.5‑fold potency gap means that the des‑methyl analog would require substantially higher concentrations to achieve equivalent target engagement, increasing the risk of off‑target activity and reducing the useful pharmacological window.
- [1] Swale, D. R., et al. Aryl sulfonamides as state‑dependent inhibitors of Nav1.6: structure–activity relationships and selectivity profile. J. Med. Chem., 2021, 64, 12482–12498. (Data from Table 2, compounds 17a and 17b). View Source
